Dimethyl [1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]phosphonate
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Overview
Description
Dimethyl [1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]phosphonate is a chemical compound with the molecular formula C7H11F6O3P. It is characterized by the presence of trifluoromethyl groups, which are known for their significant electronegativity and unique chemical properties . This compound is used in various scientific research applications due to its distinctive chemical structure and reactivity.
Preparation Methods
The synthesis of Dimethyl [1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]phosphonate involves several steps. One common method includes the reaction of appropriate precursors with trifluoromethylating agents. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another method involves the use of antimony trifluoride and antimony pentachloride in the Swarts reaction to introduce trifluoromethyl groups . Industrial production methods may vary, but they typically involve large-scale reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Dimethyl [1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the trifluoromethyl groups, leading to the formation of new compounds.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include sulfur tetrafluoride, antimony trifluoride, and antimony pentachloride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl [1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]phosphonate is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis to introduce trifluoromethyl groups into other compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Dimethyl [1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]phosphonate involves its interaction with molecular targets through its trifluoromethyl groups. These groups can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules . The pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Dimethyl [1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]phosphonate can be compared with other trifluoromethylated compounds, such as:
Trifluoromethane (CF3H): A simple trifluoromethyl compound used in various chemical reactions.
1,1,1-Trifluoroethane (H3C-CF3): Another trifluoromethyl compound with different applications.
Hexafluoroacetone (F3C-CO-CF3): Used in organic synthesis and industrial applications. The uniqueness of this compound lies in its specific structure and the presence of both trifluoromethyl and phosphonate groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
87579-47-3 |
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Molecular Formula |
C7H11F6O3P |
Molecular Weight |
288.12 g/mol |
IUPAC Name |
2-dimethoxyphosphoryl-1,1,1-trifluoro-2-(trifluoromethyl)butane |
InChI |
InChI=1S/C7H11F6O3P/c1-4-5(6(8,9)10,7(11,12)13)17(14,15-2)16-3/h4H2,1-3H3 |
InChI Key |
JBVZEWLTAZLAOL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(F)(F)F)(C(F)(F)F)P(=O)(OC)OC |
Origin of Product |
United States |
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